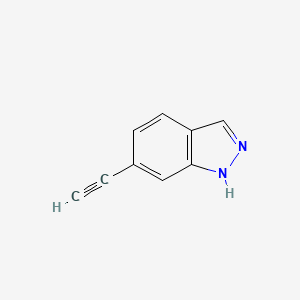

6-Ethynyl-1H-indazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Ethynyl-1H-indazole is a chemical compound with the CAS Number: 1093847-80-3. It has a molecular weight of 142.16 and is typically stored at room temperature . It is a powder in its physical form .

Synthesis Analysis

The synthesis of 1H-indazole has been improved by replacing the mesylate intermediate with the bromide derivative, which increases the overall yield by a factor of 3 . The strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular formula of this compound is C9H6N2 . The InChI code is 1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H, (H,10,11) and the InChI key is WTJDLSYQMAUZMZ-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Kinase Inhibition

6-Ethynyl-1H-indazole derivatives, particularly 3-ethynyl-1H-indazoles, have been synthesized and evaluated as potential kinase inhibitors. These compounds show low micromolar inhibition against critical components of the PI3K pathway, including PI3K, PDK1, and mTOR kinases. Such inhibitors are significant in cancer research due to their antiproliferative activity in human cancer cell cultures and tumor models. A novel ATP mimetic scaffold from this series could be useful in developing new selective and multikinase inhibitors for clinical use (Barile et al., 2010).

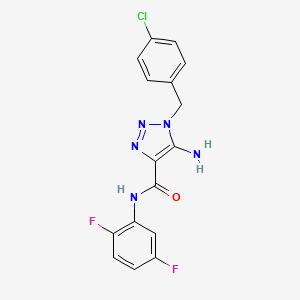

Click Chemistry in Drug Discovery

Click chemistry, particularly the copper-(I)-catalyzed formation of 1,2,3-triazoles from azides and terminal acetylenes, is a powerful tool in drug discovery. This method is used in proteomics, DNA research, and the creation of bioconjugates. The triazole products, often featuring indazole structures, have significant biological interactions due to their hydrogen bonding and dipole interactions, playing a vital role in the development of new pharmaceuticals (Kolb & Sharpless, 2003).

Development of Anticancer Agents

Indazole derivatives, including 6-substituted amino-1H-indazole compounds, have been explored for their antiproliferative activity in cancer cell lines. The effectiveness of certain compounds in inhibiting cancer cell growth, especially in colorectal cancer, highlights the potential of indazole derivatives in anticancer drug development (Hoang et al., 2022).

Antiproliferative Activity of 1H-Benzo[f]indazole Derivatives

1H-Benzo[f]indazole-4,9-dione derivatives conjugated with amino acids have shown significant antiproliferative activity in cell lines, suggesting their promise as molecules for developing new anticancer agents (Molinari et al., 2015).

Synthesis of Indazole Derivatives

The synthesis and derivatization of indazoles have been extensively researched. Methods such as regioselective protection and lithiation reactions are crucial in generating novel indazole derivatives, which are important for pharmaceutical applications (Luo et al., 2006).

Safety and Hazards

The safety information for 6-Ethynyl-1H-indazole includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Direcciones Futuras

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Therefore, much effort has been spent in recent years to develop synthetic approaches to indazoles . Future research may focus on improving the synthesis process and exploring the potential biological activities of 6-Ethynyl-1H-indazole and other indazole derivatives.

Mecanismo De Acción

Target of Action

6-Ethynyl-1H-indazole is a derivative of indazole, a heterocyclic compound that has been found to have a wide variety of medicinal applications . Indazole derivatives have been found to be biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . .

Mode of Action

Indazole derivatives have been found to interact with their targets in a variety of ways, often resulting in changes in cell biology

Biochemical Pathways

Indazole derivatives have been found to affect various biochemical pathways. For instance, some indazole derivatives were designed as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the breakdown of tryptophan, based on the structural feature of five IDO1 inhibitors . .

Result of Action

Indazole derivatives have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Análisis Bioquímico

Biochemical Properties

Indazole derivatives have been known to interact with various enzymes and proteins, influencing biochemical reactions

Cellular Effects

Indazole derivatives have been shown to exhibit anti-proliferative activity against various cancer cell lines , suggesting that 6-Ethynyl-1H-indazole may also influence cell function, including cell signaling pathways, gene expression, and cellular metabolism. Specific studies on this compound are needed to confirm these effects.

Propiedades

IUPAC Name |

6-ethynyl-1H-indazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2/c1-2-7-3-4-8-6-10-11-9(8)5-7/h1,3-6H,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDLSYQMAUZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC2=C(C=C1)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (E)-4-[(6-methylsulfonylpyridine-3-carbonyl)amino]but-2-enoate](/img/structure/B2961488.png)

![2-[(3-Methylpiperidin-1-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2961492.png)

![5-(1,2-dithiolan-3-yl)-N-({4-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}methyl)pentanamide](/img/structure/B2961493.png)

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2961494.png)

![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)-2-((tetrahydrofuran-3-yl)oxy)nicotinamide](/img/structure/B2961497.png)

![6-ethyl 3-methyl 2-amino-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B2961500.png)